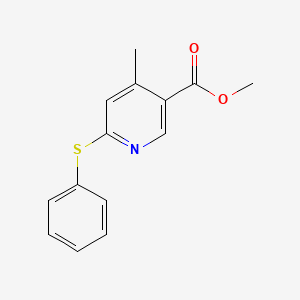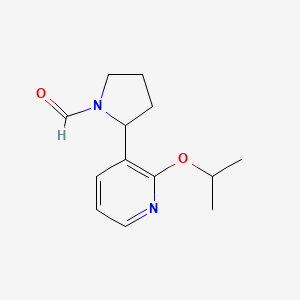
2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It is a research chemical primarily used in scientific studies and is not intended for human or veterinary use . The compound features a pyrrolidine ring attached to a pyridine ring, with an isopropoxy group and an aldehyde functional group.
Métodos De Preparación
The synthesis of 2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where various substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of fine chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and the aldehyde functional group play crucial roles in its binding affinity and reactivity. The compound may inhibit specific enzymes or modulate receptor activity, leading to various biological effects .
Comparación Con Compuestos Similares
2-(2-Isopropoxypyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A common structural motif in natural products and synthetic compounds with potent biological activities.
3-Iodopyrroles: Valuable intermediates in the synthesis of drugs, dyes, and pigments.
The uniqueness of this compound lies in its specific structural features, such as the isopropoxy group and the aldehyde functional group, which confer distinct reactivity and binding properties.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-(2-propan-2-yloxypyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)17-13-11(5-3-7-14-13)12-6-4-8-15(12)9-16/h3,5,7,9-10,12H,4,6,8H2,1-2H3 |
Clave InChI |
ZRRJAYJZGRUHCX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC=N1)C2CCCN2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


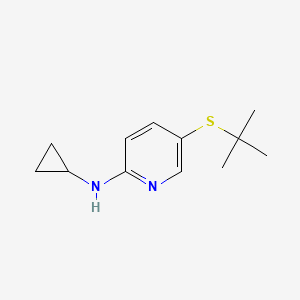

![Benzo[d]thiazole-4-carbonitrile](/img/structure/B13007187.png)
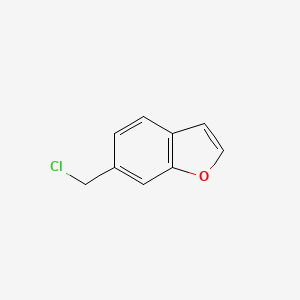
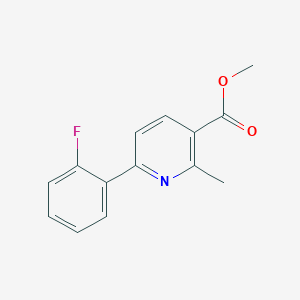
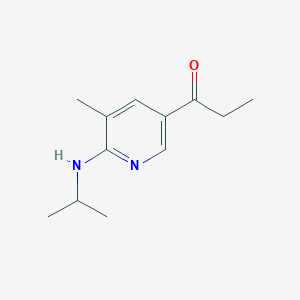
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13007218.png)
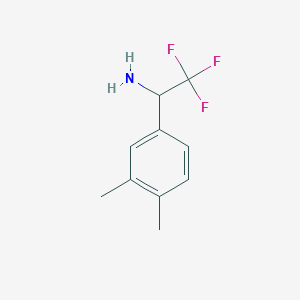
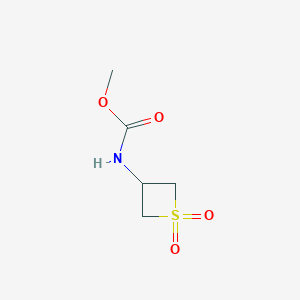
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B13007226.png)
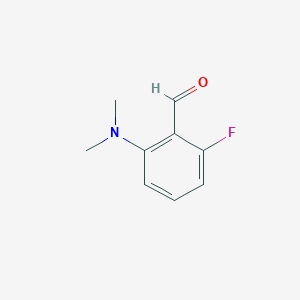
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B13007242.png)
![2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid](/img/structure/B13007243.png)
